molecular formula C23H24N2O2S B14950555 (2E,5Z)-3-Cyclohexyl-5-[(4-methoxyphenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one

(2E,5Z)-3-Cyclohexyl-5-[(4-methoxyphenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B14950555
M. Wt: 392.5 g/mol
InChI Key: UDZAQHIEXNBBFA-NXZXOXKRSA-N
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Description

(2E,5Z)-3-Cyclohexyl-5-[(4-methoxyphenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a cyclohexyl group, a methoxyphenyl group, and a phenylimino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-3-Cyclohexyl-5-[(4-methoxyphenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of cyclohexanone with 4-methoxybenzaldehyde in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the thiazolidinone derivative. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E,5Z)-3-Cyclohexyl-5-[(4-methoxyphenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylimino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

(2E,5Z)-3-Cyclohexyl-5-[(4-methoxyphenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E,5Z)-3-Cyclohexyl-5-[(4-methoxyphenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • (2E,5Z)-3-Cyclohexyl-5-[(4-hydroxyphenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one
  • (2E,5Z)-3-Cyclohexyl-5-[(4-chlorophenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, (2E,5Z)-3-Cyclohexyl-5-[(4-methoxyphenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group may enhance the compound’s ability to interact with specific molecular targets, thereby increasing its potency and efficacy in various applications.

Properties

Molecular Formula

C23H24N2O2S

Molecular Weight

392.5 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[(4-methoxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H24N2O2S/c1-27-20-14-12-17(13-15-20)16-21-22(26)25(19-10-6-3-7-11-19)23(28-21)24-18-8-4-2-5-9-18/h2,4-5,8-9,12-16,19H,3,6-7,10-11H2,1H3/b21-16-,24-23?

InChI Key

UDZAQHIEXNBBFA-NXZXOXKRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=NC3=CC=CC=C3)S2)C4CCCCC4

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C4CCCCC4

Origin of Product

United States

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